1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene
CAS No.:
Cat. No.: VC15902056
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10F4 |
|---|---|
| Molecular Weight | 290.25 g/mol |
| IUPAC Name | 1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene |
| Standard InChI | InChI=1S/C17H10F4/c18-15-10-4-6-11-5-3-8-13(16(11)15)12-7-1-2-9-14(12)17(19,20)21/h1-10H |
| Standard InChI Key | XOHQGVHOHUQBIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s molecular framework combines a naphthalene backbone with two distinct substituents: a fluorine atom and a 2-(trifluoromethyl)phenyl group. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₀F₄ | |
| Molecular Weight | 290.25 g/mol | |
| IUPAC Name | 1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene | |
| SMILES | C1=CC2=C(C(=C1)C3=CC=CC=C3C(F)(F)F)C=CC=C2F |
The fluorine atom at position 1 enhances electron-withdrawing effects, while the 2-(trifluoromethyl)phenyl group introduces steric bulk and additional electronegativity. This combination influences reactivity in cross-coupling reactions and supramolecular interactions .
Synthetic Pathways and Optimization
Suzuki–Miyaura Coupling
The synthesis of polyaromatic fluorinated compounds often employs palladium-catalyzed Suzuki–Miyaura coupling. For 1-fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene, a plausible route involves:
-
Aryl Halide Preparation: Bromination of 1-fluoronaphthalene at position 8.
-
Organoboron Reagent Synthesis: Generation of 2-(trifluoromethyl)phenylboronic acid.
-
Coupling Reaction: Reaction under inert atmosphere with Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃) in tetrahydrofuran/water .
Key challenges include regioselectivity in halogenation and minimizing defluorination during coupling. Optimized conditions reported for analogous systems suggest yields of 70–85% at 80–100°C .
Alternative Methods
-
Ullmann Coupling: Copper-mediated coupling of 1-fluoro-8-iodonaphthalene with 2-(trifluoromethyl)phenyl derivatives, though less efficient than palladium catalysis.
-
Direct Fluorination: Electrophilic fluorination using Selectfluor® on pre-coupled intermediates, though this risks over-fluorination .
Physicochemical Properties
Spectroscopic Data
While direct NMR data for this isomer is scarce, related compounds provide insights:
-
¹H NMR: Aromatic protons in the naphthalene core typically resonate at δ 7.2–8.5 ppm, with splitting patterns dependent on substituent positions .
-
¹⁹F NMR: The trifluoromethyl group resonates near δ -60 ppm, while the fluorine at position 1 appears at δ -110 to -120 ppm .
Thermal Stability
Differential scanning calorimetry (DSC) of similar fluorinated naphthalenes reveals melting points of 120–150°C and decomposition temperatures exceeding 300°C, suggesting robustness for high-temperature applications.
Applications in Materials Science
Fluorinated Polymer Additives
The compound’s trifluoromethyl group enhances hydrophobicity and thermal stability in polymers. For example, blending 5–10 wt% into poly(methyl methacrylate) increases glass transition temperature (Tg) by 15–20°C, as observed in analogous systems.
Organic Electronics
Fluorinated aromatics are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. Theoretical calculations for this compound predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for hole-blocking applications .
Comparison with Structural Isomers
The position of the trifluoromethyl group (ortho vs. meta/para) significantly impacts properties:
| Isomer | Melting Point (°C) | HOMO-LUMO Gap (eV) |
|---|---|---|
| 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene | 135–140 (predicted) | 3.3 (predicted) |
| 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene | 125–130 | 3.1 |
| 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene | 145–150 | 3.4 |
Ortho-substitution introduces steric hindrance, reducing crystalline packing efficiency compared to para-substituted analogs .
Challenges and Future Directions
-
Synthetic Scalability: Current methods require optimization for kilogram-scale production. Continuous flow reactors may improve yield and purity .
-
Biological Profiling: While antimicrobial activity is observed in similar compounds (e.g., MIC = 2–5 µg/mL against S. aureus), targeted studies on this isomer are needed .
-
Computational Modeling: Density functional theory (DFT) could predict interaction mechanisms with biological targets or polymer matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume